アリスキレンヘミフマル酸塩
概要
説明
アリスキレンヘミフマル酸塩は、主に高血圧の治療に使用される直接レニン阻害剤です。これは、そのクラスの最初の薬物であり、SpeedelとNovartisによって開発されました。 アリスキレンヘミフマル酸塩は、血圧調節において重要な役割を果たすレニン-アンジオテンシン-アルドステロン系を阻害することによって作用します .
作用機序
アリスキレンヘミフマル酸塩は、腎臓から分泌される酵素であるレニンを阻害することによって作用します。レニンは通常、アンジオテンシノーゲンを切断してアンジオテンシンIを形成し、これは次に強力な血管収縮剤であるアンジオテンシンIIに変換されます。 レニンを阻害することによって、アリスキレンヘミフマル酸塩はアンジオテンシンIIの形成を減らし、血圧の低下につながります .
類似の化合物との比較
類似の化合物
アンジオテンシン変換酵素(ACE)阻害剤: これらの薬物は、アンジオテンシンIからアンジオテンシンIIへの変換を阻害します。
アンジオテンシンII受容体遮断薬(ARB): これらの薬物は、アンジオテンシンIIの受容体部位での作用を阻害します。
独自性
アリスキレンヘミフマル酸塩は、レニン-アンジオテンシン-アルドステロン系の最初のステップであるレニンを直接阻害するという点でユニークです。 この直接阻害は、経路の下流で作用するACE阻害剤およびARBと比較して、血圧を制御するためのより上流のアプローチを提供します .
科学的研究の応用
Aliskiren hemifumarate has a wide range of scientific research applications, including:
Chemistry: Used in the study of renin inhibitors and their synthesis.
Biology: Investigated for its effects on the renin-angiotensin-aldosterone system and its role in regulating blood pressure.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
生化学分析
Biochemical Properties
Aliskiren hemifumarate acts by inhibiting renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) . Renin is secreted by the kidneys when blood volume and renal perfusion decrease . It normally cleaves the protein angiotensinogen to form angiotensin I . Aliskiren hemifumarate prevents this conversion, thereby reducing the formation of angiotensin II, an active protein .
Cellular Effects
Aliskiren hemifumarate reduces blood pressure by inhibiting renin . This leads to a cascade of events that decreases blood pressure, lowering the risk of fatal and nonfatal cardiovascular events including stroke and myocardial infarction .
Molecular Mechanism
The molecular mechanism of action of Aliskiren hemifumarate involves its binding to the S3bp binding site of renin, inhibiting its ability to cleave angiotensinogen into angiotensin I . This prevents the formation of angiotensin II and the resulting contraction of arterial smooth muscle .
Temporal Effects in Laboratory Settings
Aliskiren hemifumarate is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1 to 3 hours . Steady-state concentrations of Aliskiren hemifumarate are achieved within 7-8 days of regular administration .
Dosage Effects in Animal Models
In animal studies, the optimized formulation of proliposomes showed significant improvement in the rate and extent of absorption of Aliskiren hemifumarate . Specifically, following a single oral administration, the relative bioavailability of Aliskiren hemifumarate proliposome formulation was 230% when compared to pure Aliskiren hemifumarate suspension .
Metabolic Pathways
Aliskiren hemifumarate is mainly eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged Aliskiren hemifumarate accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites .
Transport and Distribution
Once absorbed, Aliskiren hemifumarate is eliminated through the hepatobiliary route as unchanged drug . About 0.6% of the dose is recovered in the urine, suggesting that Aliskiren hemifumarate is mainly eliminated by the fecal route .
Subcellular Localization
Given its mechanism of action, it is likely to be found in proximity to renin, which is secreted by the kidneys .
準備方法
合成経路と反応条件
アリスキレンヘミフマル酸塩の合成には、重要な中間体の形成とその後の反応を含む複数のステップが含まれます。 一般的な方法の1つは、大豆リン脂質、ジミリストイルホスファチジルコリン、ジミリストイルホスファチジルグリセロールナトリウムなどのさまざまな脂質を使用してプロリポソームを調製するために、溶媒蒸発技術を使用することを含みます . 反応条件は通常、塩酸およびその他の試薬の使用を含み、目的の生成物を得ます。
工業生産方法
アリスキレンヘミフマル酸塩の工業生産では、通常、高収率と純度を確保するために、大規模合成技術が採用されます。 このプロセスには、効率を最大化し、不純物を最小限に抑えるために、温度、圧力、溶媒の選択などの反応条件の最適化が含まれます .
化学反応の分析
反応の種類
アリスキレンヘミフマル酸塩は、次のものを含むさまざまな化学反応を起こします。
酸化: この反応は、通常、酸化剤を使用して、酸素の付加または水素の除去を含みます。
還元: 酸化の反対で、この反応は、水素の付加または酸素の除去を含みます。
置換: この反応は、1つの官能基を別の官能基に置き換えることを含みます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、塩酸、酸化剤、還元剤が含まれます。 条件は目的の反応によって異なりますが、通常、最適な結果を得るために、制御された温度と圧力を伴います .
形成される主な生成物
これらの反応から形成される主な生成物には、アリスキレンヘミフマル酸塩を生成するためにさらに処理されるさまざまな中間体が含まれます。 これらの中間体は、全体の合成に不可欠であり、化合物の有効性に貢献します .
科学研究アプリケーション
アリスキレンヘミフマル酸塩は、次のような幅広い科学研究アプリケーションを持っています。
化学: レニン阻害剤とその合成の研究に使用されます。
生物学: レニン-アンジオテンシン-アルドステロン系への影響とその血圧調節における役割について調査されています。
類似化合物との比較
Similar Compounds
Angiotensin-Converting Enzyme (ACE) Inhibitors: These drugs inhibit the conversion of angiotensin I to angiotensin II.
Angiotensin II Receptor Blockers (ARBs): These drugs block the action of angiotensin II at its receptor sites.
Uniqueness
Aliskiren hemifumarate is unique in that it directly inhibits renin, the first step in the renin-angiotensin-aldosterone system. This direct inhibition provides a more upstream approach to controlling blood pressure compared to ACE inhibitors and ARBs, which act further down the pathway .
生物活性
Aliskiren hemifumarate (AKH) is a direct renin inhibitor that plays a significant role in the management of hypertension. This article explores its biological activity, pharmacokinetics, and recent advancements in formulation strategies to enhance its efficacy.
Aliskiren works by inhibiting renin, an enzyme crucial in the renin-angiotensin-aldosterone system (RAAS). By blocking renin's activity, AKH prevents the conversion of angiotensinogen to angiotensin I, subsequently reducing the formation of angiotensin II, a potent vasoconstrictor. This mechanism leads to decreased blood pressure and mitigates associated cardiovascular risks.
Key Mechanism Highlights:
- Renin Inhibition: IC50 values are 0.6 nM for human and 80 nM for rat .
- Impact on RAAS: Reduces plasma renin activity (PRA) and angiotensin II levels, leading to vasodilation and lower blood pressure .
Pharmacokinetics
Aliskiren hemifumarate exhibits unique pharmacokinetic properties that influence its absorption and bioavailability:
- Absorption: Bioavailability ranges from 2% to 2.5%, with peak plasma concentrations occurring 1 to 3 hours post-administration.
- Distribution: Approximately 80% of the drug remains unchanged in plasma, with a protein binding rate of 47% to 51%.
- Metabolism: Primarily metabolized via hepatic pathways; about 80% is excreted unchanged through feces .
- Half-life: The plasma half-life is between 30 to 40 hours .
Formulation Strategies
Recent studies have focused on improving the bioavailability of aliskiren hemifumarate through innovative formulations. One notable approach is the development of proliposomal formulations.
Proliposomal Formulations
A study demonstrated that proliposomal formulations significantly enhance the oral bioavailability of AKH. The optimal formulation (1:5:0.025:0.050 ratio of AKH:DMPC:cholesterol:stearylamine) yielded:
- Relative Bioavailability: Increased by 230% compared to pure AKH.
- In Vitro Permeability: Enhanced permeability observed in PAMPA and Caco-2 cell models.
Table 1: Pharmacokinetic Parameters Comparison
Parameter | Pure AKH | Proliposomal Formulation (F8) |
---|---|---|
Cmax (ng/mL) | 49.12 | 116.21 |
Tmax (h) | 0.5 | 0.5 |
AUC (0–12 h) | Lower | Significantly higher |
Relative Bioavailability (%) | - | 230 |
Case Studies
- Hypertensive Models: In rodent studies, aliskiren hemifumarate effectively lowered blood pressure when administered orally, demonstrating its potential for treating hypertension in clinical settings .
- Proliposomal Efficacy Study: The study on proliposomal formulations indicated a significant increase in drug absorption rates, suggesting a promising avenue for enhancing the therapeutic effects of AKH in patients with poor bioavailability issues .
特性
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C30H53N3O6.C4H4O4/c2*1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h2*10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23-,24-,25-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRSDBSKUSSCGU-KRQUFFFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H110N6O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1219.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173334-58-2 | |
Record name | Aliskiren fumarate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173334582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,4S,5S,7S)-5-Amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanamide hemifumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALISKIREN HEMIFUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8A0P8G029 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。